molecular formula C9H13N3O3 B1480226 6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1933664-74-4

6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1480226
CAS RN: 1933664-74-4
M. Wt: 211.22 g/mol
InChI Key: INOZEEYAUQHCRP-UHFFFAOYSA-N
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Description

The compound “6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a tetrahydrofuran ring through a methylene bridge and an amino group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the substituents present on the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrimidine derivatives are generally stable compounds. They may exhibit varying degrees of solubility, depending on the nature of the substituents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Green Synthesis Methods

    A study by Ahadi et al. (2014) describes a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, which uses 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method avoids chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).

  • Antimicrobial Applications

    Vlasov et al. (2022) report on the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This compound exhibited moderate antimicrobial activity against various bacterial strains (Vlasov et al., 2022).

  • Synthesis of Pyrimido[4,5-d]pyrimidones

    Hamama et al. (2012) explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, demonstrating the versatility of this compound in creating various heterocyclic structures (Hamama et al., 2012).

Biological and Medicinal Research

  • Cytotoxic Evaluation

    Udayakumar et al. (2017) synthesized dihydropyrimidine-2,4(1H,3H)-dione derivatives and conducted preliminary in vitro cytotoxic evaluations, indicating the potential for medicinal applications (Udayakumar et al., 2017).

  • Interferon Inducers

    Krutikov et al. (2022) studied 6-arylaminopyrimidine-2,4(1H,3H)-diones as endogenous interferon inducers, highlighting their therapeutic potential (Krutikov et al., 2022).

  • Effects on Free Radical Oxidation

    Meshcheryakova et al. (2022) investigated the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, showing their impact on cellular oxidative processes (Meshcheryakova et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of pyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research may explore new synthesis methods, novel derivatives, and new applications .

properties

IUPAC Name

6-(oxolan-2-ylmethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOZEEYAUQHCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((tetrahydrofuran-2-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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